molecular formula C9H13NO B13183515 1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one

1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one

Katalognummer: B13183515
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: KCGFJGIZOWJFHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of 2-amino-1-methylcyclopentanone with propargyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-1-methylcyclopentyl)prop-2-yn-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-1-methylcyclopentyl)ethanone: This compound has a similar structure but lacks the prop-2-yn-1-one moiety.

    1-(2-Amino-1-methylcyclopentyl)butan-2-one: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-(2-amino-1-methylcyclopentyl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7(9)10/h1,7H,4-6,10H2,2H3

InChI-Schlüssel

KCGFJGIZOWJFHI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1N)C(=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.